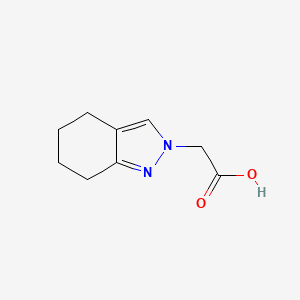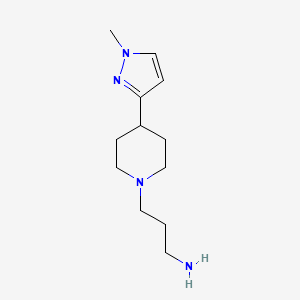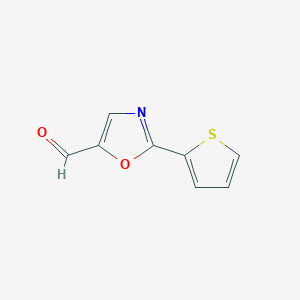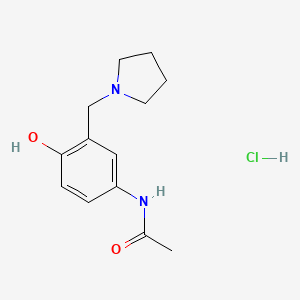![molecular formula C7H4N4 B13347640 6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13347640.png)
6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique triazolo-pyridazine core, which imparts distinct chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Dihydro-triazolo-pyridazine derivatives.
Substitution: Various substituted triazolo-pyridazine compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor and its potential to modulate biological pathways.
Medicine: Explored for its anticancer properties, particularly as an inhibitor of tubulin polymerization.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to bind to the colchicine site on tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes, modulating various signaling pathways.
Comparación Con Compuestos Similares
6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other triazolo-pyridazine derivatives:
3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines: These compounds also exhibit anticancer properties but differ in their substitution patterns and biological activities.
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds are known for their dual c-Met/VEGFR-2 inhibitory activities and are explored for their potential in overcoming multidrug resistance in cancers.
Uniqueness: The presence of the ethynyl group in this compound imparts unique reactivity and enhances its potential for various applications. Its ability to inhibit tubulin polymerization and its distinct chemical properties make it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C7H4N4 |
|---|---|
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
6-ethynyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C7H4N4/c1-2-6-3-4-7-9-8-5-11(7)10-6/h1,3-5H |
Clave InChI |
FQQBJCUDZMIQPF-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NN2C=NN=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline](/img/structure/B13347593.png)


![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)






